molecular formula C16H15ClN2O6S B2994048 3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide CAS No. 895465-39-1

3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide

Cat. No.: B2994048
CAS No.: 895465-39-1
M. Wt: 398.81
InChI Key: GYPAFJUZBCPBTB-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone with a 4-chlorophenylsulfonyl group at the 3rd position and an N-(2-methoxy-4-nitrophenyl) substituent.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O6S/c1-25-15-10-12(19(21)22)4-7-14(15)18-16(20)8-9-26(23,24)13-5-2-11(17)3-6-13/h2-7,10H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPAFJUZBCPBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the sulfonyl chloride intermediate: The reaction of 4-chlorobenzenesulfonyl chloride with an appropriate base, such as pyridine, in an organic solvent like dichloromethane.

    Coupling with the amine: The sulfonyl chloride intermediate is then reacted with 2-methoxy-4-nitroaniline in the presence of a base, such as triethylamine, to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.

    Reduction: The primary product is the corresponding amine.

    Oxidation: The primary product is the corresponding phenol.

Scientific Research Applications

3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with protein active sites, while the nitro group can participate in redox reactions within biological systems. These interactions can modulate enzyme activity and influence cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Physical Properties of Key Analogs

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~366.8 Not reported 4-ClPhSO₂, 2-MeO-4-NO₂Ph
3-[(4-Fluorophenyl)sulfonyl] analog ~367.8 Not reported 4-FPhSO₂, 2-MeO-4-NO₂Ph
3-[(4-ClPh)sulfanyl] analog 366.8 Not reported 4-ClPhS, 2-MeO-4-NO₂Ph
Oxadiazole derivative 7a 507 71–73 Oxadiazole, 4-ClPhSO₂, N-Ph
3-Chloro-N-(4-MePh)propanamide 227.7 Not reported Cl, 4-MePh

Biological Activity

3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains a sulfonamide group, which is known for its biological activity, particularly in antibacterial and anticancer applications. The presence of both electron-donating and electron-withdrawing groups on the phenyl rings enhances its interaction with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure

The molecular formula of this compound is C16H16ClN2O6SC_{16}H_{16}ClN_{2}O_{6}S. Its structure can be summarized as follows:

ComponentDescription
Sulfonamide Group4-chlorophenylsulfonyl
Amide LinkageN-(2-methoxy-4-nitrophenyl)
Alkyl ChainPropanamide

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that sulfonamides generally possess antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes, such as dihydropteroate synthase, which is crucial for folate synthesis.

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Similar sulfonamide derivatives have been shown to inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance, studies have demonstrated that modifications in the phenyl ring can enhance cytotoxicity against cancer cell lines .

Enzyme Inhibition

The biological activity of this compound may also be attributed to its ability to inhibit various enzymes. For example, sulfonamides are known to act as acetylcholinesterase inhibitors, which could have implications for neurodegenerative diseases . Additionally, docking studies suggest that the compound interacts effectively with amino acids in target proteins, enhancing its inhibitory effects .

Case Studies

  • Antibacterial Screening
    • A study conducted on a series of sulfonamide derivatives found that compounds with similar structures showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The most active compounds were evaluated for their efficacy using minimum inhibitory concentration (MIC) assays .
  • Anticancer Efficacy
    • In vitro studies on related compounds indicated significant growth inhibition in various cancer cell lines. For instance, compounds with similar moieties were tested against colon carcinoma cells, revealing IC50 values lower than those of standard chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects can be attributed to:

  • Enzyme Binding: The sulfonamide group facilitates binding to target enzymes, inhibiting their function.
  • Cellular Uptake: The methoxy and nitro groups may enhance cellular permeability, allowing for better accumulation within target cells.
  • Molecular Interactions: The compound's unique electronic properties enable it to form stable interactions with key biological macromolecules.

Q & A

Q. What are common synthetic routes for preparing 3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide?

The synthesis typically involves sequential sulfonation and amidation steps. A general approach includes:

  • Sulfonation : Reacting 4-chlorophenylsulfonyl chloride with a propanamide precursor under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl intermediate.
  • Amidation : Coupling the sulfonyl intermediate with 2-methoxy-4-nitroaniline using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or dichloromethane .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures purity.

Key Considerations : Monitor reaction progress via TLC, and optimize stoichiometry to avoid side products like unreacted aniline or over-sulfonated derivatives .

Q. How can researchers confirm the structural identity of this compound?

A combination of spectroscopic and analytical methods is essential:

  • NMR Spectroscopy :
  • ¹H NMR : Expect aromatic proton signals between δ 7.5–8.5 ppm (nitrophenyl and chlorophenyl groups), a singlet for methoxy protons (~δ 3.9 ppm), and amide NH protons (~δ 10–11 ppm).
  • ¹³C NMR : Look for sulfonyl (C-SO₂, ~δ 55–60 ppm), nitro (C-NO₂, ~δ 150 ppm), and carbonyl (C=O, ~δ 170 ppm) signals .
    • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 439.05 for C₁₆H₁₄ClN₂O₆S).
    • Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance sulfonation and amidation kinetics.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation and reduce side reactions.
  • Temperature Control : Maintain reflux conditions (~80–100°C) for sulfonation but keep amidation at room temperature to prevent decomposition.
  • Workup : Extract unreacted starting materials with ethyl acetate/water partitions, and use activated charcoal to remove colored impurities .

Troubleshooting : If yields drop below 60%, check for moisture sensitivity (e.g., hydrolyzed sulfonyl chloride) or incomplete coupling (increase coupling agent equivalents) .

Q. How should researchers address contradictory spectroscopic data (e.g., unexpected NMR peaks)?

  • Step 1 : Verify sample purity via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm). Impurities >1% can distort NMR signals.
  • Step 2 : Assign peaks using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, a methoxy proton (δ 3.9 ppm) may couple with adjacent aromatic carbons.
  • Step 3 : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to validate assignments .

Example : A singlet at δ 2.1 ppm may indicate residual acetone; confirm via solvent suppression or re-crystallization .

Q. What strategies are effective for evaluating biological activity in vitro?

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, COX-2) or nitro group redox activity (e.g., nitroreductases).
  • Assay Design :
  • Use fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis for esterase inhibition studies).
  • Measure IC₅₀ values via dose-response curves (0.1–100 μM range) and validate with positive controls (e.g., acetazolamide for carbonic anhydrase) .
    • Data Interpretation : Account for solubility limits (use DMSO stocks ≤1% v/v) and confirm target engagement via SPR or ITC binding assays .

Methodological Challenges

Q. How can researchers resolve low solubility in aqueous buffers?

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance solubility.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to improve hydrophilicity.
  • Crystallization : Screen polymorphs using solvents like methanol/water or THF/heptane to isolate hydrate or salt forms with better solubility .

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